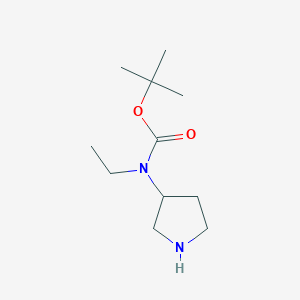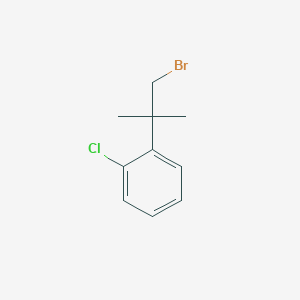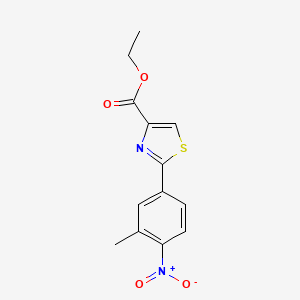![molecular formula C13H19BrClNO B1441695 4-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride CAS No. 1220018-66-5](/img/structure/B1441695.png)
4-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride
Vue d'ensemble
Description
“4-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C13H19BrClNO . It is also known by its synonyms “N-(2-(4-BROMOPHENOXY)ETHYL)PIPERIDINE HYDROCHLORIDE” and "1-(2-(4-bromophenoxy)ethyl)piperidine hydrochloride" .
Molecular Structure Analysis
The molecular structure of “4-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a bromophenoxy group . The average mass of the molecule is 320.653 Da .Applications De Recherche Scientifique
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry due to their presence in various pharmaceuticals. The compound 4-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride is used in intra- and intermolecular reactions to synthesize substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives have significant pharmacological applications, including as building blocks for drug construction .
Pharmacological Research
In pharmacology, this compound is utilized to explore its biological activity. It serves as a precursor in the synthesis of potential drugs, particularly in the development of central nervous system (CNS) agents, cardiovascular drugs, and antihistamines . Its role in the discovery and evaluation of new pharmacologically active substances is of high importance .
Organic Synthesis
4-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride: is employed in organic synthesis as a reagent for constructing complex organic molecules. It’s particularly useful in multicomponent reactions where it can introduce the piperidine moiety into a larger organic framework, which is a common structure in many bioactive compounds .
Medicinal Chemistry
In medicinal chemistry, this compound is used for the structural modification of pharmacophores to enhance their drug-like properties. It’s involved in the optimization of lead compounds, improving their affinity, selectivity, and stability to develop more effective and safer medications .
Drug Design
The compound plays a role in drug design as a versatile intermediate. It can be used to create analogs of existing drugs to improve their efficacy or reduce side effects. It also aids in the design of novel therapeutic agents by providing a scaffold that can be further derivatized .
Industrial Applications
While primarily used in research, 4-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride may also find applications in industrial settings, such as in the synthesis of performance chemicals or materials that require specific piperidine-based structures for their properties .
Academic Research
In academic settings, this compound is a subject of study for its chemical and physical properties. Researchers investigate its reactivity, stability, and interactions with other compounds, contributing to the broader understanding of piperidine chemistry .
Safety and Environmental Studies
Lastly, 4-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride is studied for its safety profile and environmental impact. This includes research into its biodegradability, potential toxicity, and safe handling procedures to ensure compliance with health and safety regulations .
Safety And Hazards
Propriétés
IUPAC Name |
4-[2-(2-bromophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.ClH/c14-12-3-1-2-4-13(12)16-10-7-11-5-8-15-9-6-11;/h1-4,11,15H,5-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXMUSSGPPIMMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC=CC=C2Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-[(5-Bromo-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1441629.png)
![2-[(5-Bromo-4-methyl-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1441631.png)
![3-[4-Bromo-2-(tert-butyl)phenoxy]azetidine](/img/structure/B1441635.png)